Product packaging for Ethyl 2-methyl-5-nitrobenzoate(Cat. No.:CAS No. 124358-24-3)

Ethyl 2-methyl-5-nitrobenzoate

Cat. No.: B049766
CAS No.: 124358-24-3
M. Wt: 209.2 g/mol
InChI Key: OWSPBONPFGBEFL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-nitrobenzoate is a high-purity organic compound that serves as a versatile and critical synthetic intermediate in advanced research applications. Its structure, featuring both an ester moiety and a nitro group on a substituted aromatic ring, makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and heterocyclic compounds. The nitro group acts as a strong electron-withdrawing group, directing subsequent electrophilic aromatic substitution reactions and serving as a precursor to anilines via reduction. The ester function provides a handle for further functionalization through hydrolysis to carboxylic acids or transesterification. Researchers in materials science also utilize this compound in the synthesis of organic ligands for metal-organic frameworks (MOFs) and as a precursor for nonlinear optical (NLO) materials, where the nitroaromatic system contributes to the required chromophoric properties. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as with all nitroaromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B049766 Ethyl 2-methyl-5-nitrobenzoate CAS No. 124358-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSPBONPFGBEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594303
Record name Ethyl 2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124358-24-3
Record name Ethyl 2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Research Perspectives on Ethyl 2 Methyl 5 Nitrobenzoate

Historical Context and Evolution of Research

Specific historical documentation detailing the first synthesis and subsequent research evolution of Ethyl 2-methyl-5-nitrobenzoate (B13354976) is not extensively available in prominent literature. However, its chemical structure suggests that its synthesis is rooted in fundamental and well-established reactions of organic chemistry. The preparation of nitroaromatic compounds through electrophilic aromatic substitution, specifically nitration, has been a cornerstone of organic synthesis since the 19th century. Similarly, the esterification of carboxylic acids, such as 2-methyl-5-nitrobenzoic acid, is a classic transformation.

The synthesis of related compounds, such as methyl m-nitrobenzoate, has been well-documented in resources like Organic Syntheses for many decades, typically involving the nitration of the corresponding benzoate (B1203000) ester. orgsyn.org It is plausible that the synthesis of Ethyl 2-methyl-5-nitrobenzoate was developed through analogous and optimized methods, likely in the 20th century, as the demand for diverse chemical intermediates for pharmaceuticals, dyes, and other specialty chemicals grew. The evolution of research on this compound is likely tied to its utility as a precursor for more complex molecules rather than for its intrinsic properties.

Contemporary Significance in Organic Chemistry

In contemporary organic chemistry, this compound is primarily recognized as a valuable organic building block and intermediate. bldpharm.comindiafinechemicals.com Its significance lies in the reactivity of its functional groups, which can be selectively transformed to introduce new functionalities and build molecular complexity. The nitro group can be reduced to an amino group, which is a key step in the synthesis of many biologically active compounds and materials. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

The presence of the methyl group and the specific substitution pattern on the benzene (B151609) ring provide steric and electronic influences that can be exploited in various synthetic strategies. For instance, derivatives of similar nitrobenzoates are used in the synthesis of pharmaceuticals. While direct, large-scale applications of this compound are not widely reported, its availability from chemical suppliers indicates its consistent use in research and development settings. sigmaaldrich.comchemicalbook.com

Chemical Properties of this compound

Property Value
CAS Number 124358-24-3 indiafinechemicals.com
Molecular Formula C₁₀H₁₁NO₄ indiafinechemicals.com
Synonyms 2-Methyl-5-nitrobenzoic acid ethyl ester, Benzoic acid, 2-methyl-5-nitro-, ethyl ester indiafinechemicals.com

| Classification | Organic Building Block, Nitro Compound, Benzene Compound, Ester bldpharm.com |

Interdisciplinary Research Interface

While dedicated interdisciplinary studies on this compound are limited, the applications of its close derivatives suggest its potential at the interface of chemistry, materials science, and medicinal chemistry.

In materials science , nitroaromatic compounds are known to be precursors for materials with interesting optical and electronic properties. For example, a study on a hydrazone derivative, ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, revealed its third-order nonlinear optical properties, suggesting potential applications in photonic devices. researchgate.net This indicates that this compound could serve as a foundational molecule for the synthesis of new organic materials.

In medicinal chemistry , the nitroimidazole class of compounds, which share the nitroaromatic feature, are known for their antimicrobial and antiparasitic activities. Research on quinazolinone derivatives, which can be synthesized from related nitrobenzoic acid precursors, has also shown promise in the development of new antimicrobial agents. ijnrd.org The structural motifs present in this compound make it a plausible starting material for the synthesis of novel therapeutic agents. For instance, the reduction of the nitro group to an amine would yield Ethyl 2-amino-5-methylbenzoate, a compound that can be further elaborated into various heterocyclic systems of medicinal interest.

The following table compares this compound with some of its derivatives that have been investigated in an interdisciplinary context.

Comparison of this compound and Its Derivatives

Compound Key Structural Difference Investigated Application Area
This compound Parent compound Building block in organic synthesis
Ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate Hydrazone linkage at the 2-position Nonlinear optics, Photonics researchgate.net

This comparative view underscores the role of this compound as a versatile platform for the development of functional molecules with potential applications beyond traditional organic synthesis.

Synthetic Methodologies for Ethyl 2 Methyl 5 Nitrobenzoate and Its Analogues

Classical Esterification Routes for Nitrobenzoic Acids

The direct esterification of 2-methyl-5-nitrobenzoic acid with ethanol (B145695) represents a classical and straightforward approach to obtaining the target compound.

Acid-Catalyzed Esterification with Ethanol

Fischer-Speier esterification is a widely employed method for converting carboxylic acids into esters. truman.edurug.nl This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. truman.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is often removed as it forms. byjus.com For instance, the esterification of m-nitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid yields methyl m-nitrobenzoate. chegg.com It is crucial that the starting nitrobenzoic acid is dry, as any water can reverse the reaction and lower the yield. truman.educhegg.com The reaction is typically carried out under reflux conditions. While effective, this method has drawbacks such as potential side-reactions and the generation of acidic waste. rug.nl

A typical laboratory procedure involves refluxing the nitrobenzoic acid with ethanol and a catalytic amount of concentrated sulfuric acid. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). acs.org Upon completion, the reaction mixture is worked up to isolate the ester.

ReactantsCatalystConditionsProduct
2-methyl-5-nitrobenzoic acid, EthanolSulfuric AcidRefluxEthyl 2-methyl-5-nitrobenzoate (B13354976)
m-nitrobenzoic acid, MethanolSulfuric AcidRefluxMethyl m-nitrobenzoate
4-amino-3-nitrobenzoic acid, MethanolSulfuric AcidReflux (1 hour)Methyl 4-amino-3-nitrobenzoate

This table summarizes common Fischer esterification reactions for nitrobenzoic acids.

Esterification via Acid Chlorides or Anhydrides with Ethanol

An alternative to acid-catalyzed esterification is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640), followed by reaction with ethanol. jocpr.com 2-Methyl-5-nitrobenzoic acid can be converted to 2-methyl-5-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. jocpr.comsimsonpharma.com

The resulting acid chloride is then reacted with ethanol. libretexts.org This reaction is typically rapid and exothermic, often performed in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride gas formed. jocpr.comchemguide.co.uk This method avoids the equilibrium limitations of Fischer esterification. For example, the reaction of p-nitrobenzoyl chloride with secnidazole (B1681708) in the presence of pyridine yields the corresponding ester. jocpr.com

Nitration Strategies for Precursor Benzoate (B1203000) Esters

An alternative synthetic pathway involves introducing the nitro group onto a pre-existing benzoate ester. This approach relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene (B151609) ring are crucial.

Regioselective Nitration of Substituted Benzoic Acid Derivatives

The nitration of ethyl 2-methylbenzoate (B1238997) is a key method for synthesizing ethyl 2-methyl-5-nitrobenzoate. The methyl group is an ortho-, para-director, while the ester group is a meta-director. In this case, the directing effects of the methyl group dominate, leading to nitration at the positions ortho and para to it. Steric hindrance from the ortho-methyl group can influence the regioselectivity, favoring substitution at the para-position (position 5).

The nitration is commonly carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) at controlled, low temperatures (e.g., 0-15°C) to prevent over-nitration and side reactions. orgsyn.orgrsc.org The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The yield of the desired meta-nitro product can be affected by the reaction temperature. orgsyn.org For example, the nitration of methyl benzoate yields primarily methyl 3-nitrobenzoate. orgsyn.orgrsc.org

A study on the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride has been reported as an environmentally friendly process for producing 5-methyl-2-nitrobenzoic acid. researchgate.net

SubstrateNitrating AgentConditionsMajor Product(s)
Ethyl 2-methylbenzoateHNO₃/H₂SO₄0-15°CThis compound
Methyl benzoateHNO₃/H₂SO₄5-15°CMethyl 3-nitrobenzoate
Methyl 3-methylbenzoateHNO₃/Acetic Anhydride-5-methyl-2-nitrobenzoic acid

This table illustrates the regioselective nitration of various benzoate esters.

Nitration of Alkylbenzenes and Subsequent Derivatization

Another synthetic route involves the nitration of an alkylbenzene followed by modification of the side chain. For instance, p-nitrotoluene can be a starting material. orgsyn.org The methyl group can be oxidized to a carboxylic acid, followed by esterification. The oxidation of 4-nitro-o-xylene can produce 2-methyl-4-nitrobenzoic acid, which can then be esterified. chemicalbook.com One method for this oxidation uses a free radical initiator and a phase transfer catalyst with dilute nitric acid as the oxidant, which can achieve high yields. google.com

Alternatively, the nitration of toluene (B28343) can lead to a mixture of nitrotoluene isomers. dur.ac.uk Separation of the desired isomer followed by further functional group manipulation can lead to the target molecule. For example, 2-methyl-5-nitrobenzyl acetate (B1210297) can be prepared from 2-methyl-5-nitrobenzyl chloride. prepchem.com This acetate could potentially be hydrolyzed and oxidized to the corresponding carboxylic acid and then esterified.

Catalytic Approaches in Synthesis

Modern synthetic chemistry often focuses on the development of catalytic methods to improve efficiency and reduce environmental impact. In the context of synthesizing this compound and its analogs, catalytic approaches can be applied to both the esterification and nitration steps.

For esterification, solid acid catalysts are being explored as reusable and more environmentally benign alternatives to mineral acids like sulfuric acid. rug.nlijstr.org For example, a zirconium/titanium solid acid catalyst has been used for the esterification of various benzoic acids with methanol. mdpi.com

In nitration reactions, various catalysts have been investigated to enhance regioselectivity and yield under milder conditions. For instance, the nitration of aromatic compounds can be assisted by certain metal salts. scispace.comscirp.orgscirp.org PEG-based dicationic ionic liquids have also been used as catalysts for the regioselective mononitration of aromatic compounds. researchgate.net These catalytic systems aim to provide cleaner and more selective transformations.

Heterogeneous Catalysis (e.g., Zeolite Catalysts)

Heterogeneous catalysis, particularly using zeolite catalysts, presents a robust method for the esterification of nitrobenzoic acids. Zeolites are microporous, crystalline aluminosilicates with a well-defined structure, providing a large surface area and acidic sites that can effectively catalyze reactions. mdpi.com Their key advantages include ease of separation from the reaction mixture, non-corrosiveness, and reusability, positioning them as an environmentally friendly alternative to traditional homogeneous acid catalysts like sulfuric acid. mdpi.commdpi.com

Research into the synthesis of ethyl 4-nitrobenzoate (B1230335), a close analogue, by the esterification of 4-nitrobenzoic acid (4-NBA) with ethanol, has demonstrated the efficacy of natural zeolites. scirp.orgscirp.org Studies have utilized hydrogen forms of various natural zeolites, such as Clinoptilolite (H-CL), Mordenite (H-MOR), Heulandite (H-HEU-M), and Phillipsite (H-PHI). scirp.org The catalytic activity is influenced by the zeolite's properties and particle size. For instance, using ultradispersed crystallites (290–480 nm) of these zeolites can enhance catalytic performance. scirp.orgscirp.org In one study, the conversion of 4-NBA and the yield of ethyl 4-nitrobenzoate reached up to 70% and 67%, respectively, over ultradispersed H-HEU-M and H-MOR catalysts. scirp.orgresearchgate.net

The catalytic efficiency of different zeolites in the esterification of 4-nitrobenzoic acid is summarized in the table below.

Table 1: Performance of Micrometric Zeolite Catalysts in 4-NBA Esterification Reaction Conditions: 0.5 g 4-NBA, 0.1 g catalyst, 1:35 molar ratio of 4-NBA to ethanol, Argon atmosphere, 80°C, 6 hours. researchgate.net

Catalyst (Micrometric)4-NBA Conversion (%)Ethyl 4-nitrobenzoate Yield (%)Selectivity (%)
H-CL 494082
H-HEU-M 454293
H-MOR 484492
H-PHI 463883

Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). core.ac.ukcrdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. crdeepjournal.org This methodology offers significant advantages, including the use of inexpensive reagents like aqueous bases, milder reaction conditions, reduced reaction times, and enhanced yields, making it a valuable tool in industrial organic synthesis. crdeepjournal.orgnih.gov

In the context of nitrobenzoate synthesis, PTC can be applied to the formation of the precursor acid. For example, the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene has been shown to be improved by the presence of a phase transfer catalyst in conjunction with a free radical initiator. chemicalbook.comgoogle.com Furthermore, PTC is employed in the N-alkylation of nitrobenzoate derivatives. A patented process describes the preparation of methyl 2-(tert-butoxycarbonyl((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate by reacting methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate with another reactant in the presence of a suitable base, solvent, and optionally, a phase transfer catalyst. google.com

Metal-Catalyzed Esterification (e.g., Palladium Catalysis)

Palladium-catalyzed reactions represent a versatile and powerful tool for the formation of ester linkages, often proceeding through pathways other than direct Fischer esterification. organic-chemistry.orgnih.gov One notable method involves the palladium-catalyzed coupling of aryl thianthrenium salts with formates to produce esters without the need for carbon monoxide gas. organic-chemistry.org This redox-neutral process is compatible with a wide array of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.orgnih.gov Optimized conditions for this type of transformation often involve a palladium source like PdCl2, a phosphine (B1218219) ligand such as PPh3, and a base in a suitable solvent at elevated temperatures. organic-chemistry.org

Another application of palladium catalysis is in the construction of heterocyclic systems incorporating a nitrobenzoate moiety. For instance, a palladium-catalyzed transfer hydrogenation/condensation cascade has been used to synthesize 1,4-benzodiazepine-2,5-diones from 2-nitrobenzoyl-α-amino acid methyl esters. mdpi.com While not a direct esterification, this demonstrates the role of palladium catalysis in transforming nitrobenzoate derivatives into more complex structures. mdpi.com Furthermore, palladium on a carbon support (Pd/C) is a key catalyst for the hydrogenation of the nitro group in compounds like ethyl p-nitrobenzoate to produce amino-benzoates, which are important pharmaceutical intermediates. researchgate.net

Ultrasound-Assisted Synthetic Methods

The application of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, can significantly accelerate reaction rates and improve yields. nih.gov The phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. scirp.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reactant activation. nih.gov

This technique has been successfully applied to the synthesis of ethyl 4-nitrobenzoate. scirp.org When the esterification of 4-nitrobenzoic acid with ethanol was irradiated with ultrasound (37 kHz, 330 W), a high yield of the ester was obtained. scirp.orgscirp.org A synergistic effect is often observed when ultrasound is combined with heterogeneous catalysis. For example, the conversion of 4-NBA and the yield of ethyl 4-nitrobenzoate were significantly increased when using ultradispersed zeolite catalysts (H-HEU-M and H-MOR) under ultrasonic irradiation, reaching up to 70% and 67%, respectively. scirp.orgresearchgate.net This combined approach highlights a promising path toward efficient and intensified chemical processes. scirp.org

Green Chemistry Principles in Synthetic Strategies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org Principles such as the use of alternative energy sources and the avoidance of organic solvents are central to developing more environmentally benign synthetic routes for compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry tool, offering dramatic reductions in reaction times, improved yields, and cleaner product profiles. ajrconline.orgresearchgate.net Unlike conventional heating, which relies on conduction and convection, microwave irradiation generates heat volumetrically through dielectric heating, leading to rapid and uniform temperature increases within the reaction mixture. ajrconline.org

This technology has been effectively used for the synthesis of ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol. scirp.orgscirp.org In a comparative study, microwave irradiation (2450 MHz, 300 W) for 2 hours yielded the product efficiently. scirp.org The synergy between microwave heating and catalysis is also evident. The esterification of 4-nitrobenzoic acid using an H-MOR zeolite catalyst under microwave irradiation for 2 hours demonstrated the potential of this combined approach. researchgate.net This method is considered an important advancement toward creating faster, safer, and more efficient synthesis protocols. ajrconline.org

Table 2: Comparison of Synthesis Times for Conventional vs. Microwave Methods ajrconline.org

Compound SynthesizedConventional Method TimeMicrowave Irradiation Time
Phenacetin 20 min5 min
Benzoic acid 30 min10 min
Benzocaine 1 hr15 min
2-methyl benzimidazole 1 hr15 min

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. rsc.org Reactions conducted under solvent-free, or neat, conditions often involve mixing the solid or liquid reactants, sometimes with a catalyst, and applying energy via conventional heating or microwave irradiation. rsc.org

The esterification of 4-nitrobenzoic acid with ethanol to produce ethyl 4-nitrobenzoate has been successfully performed under solvent-free conditions. scirp.orgresearchgate.net In these procedures, the excess ethanol acts as both a reactant and the reaction medium, eliminating the need for an additional organic solvent. scirp.org This approach is not only environmentally friendly but also simplifies the workup procedure. The combination of solvent-free conditions with microwave irradiation or ultrasound assistance further enhances the green credentials of the synthesis by improving energy efficiency and reducing reaction times. scirp.orgrsc.org For example, a direct, rapid, and solvent-free conversion of various esters to amides has been achieved using microwave heating, showcasing the potential of this approach for a range of chemical transformations. rsc.org

Use of Environmentally Benign Reagents and Catalysts

The synthesis of nitroaromatic compounds, including this compound and its analogues, has traditionally relied on methods that pose significant environmental and safety challenges. The classic mixed-acid protocol, using concentrated nitric and sulfuric acids, is effective but generates large quantities of corrosive waste acid and can lead to over-nitration and poor regioselectivity. researchgate.netrasayanjournal.co.in In response, significant research has focused on developing "green" synthetic routes that minimize hazardous substances, reduce energy consumption, and utilize recyclable catalysts. technologypublisher.comresearchgate.netscirp.org

A key area of innovation is the replacement of conventional nitrating agents and catalysts with more environmentally friendly alternatives. Solid-supported reagents have emerged as a promising option. researchgate.netresearchgate.net For instance, inorganic nitrates such as bismuth nitrate (B79036), cerium ammonium nitrate, sodium nitrite, and potassium nitrate adsorbed onto silica (B1680970) gel have been used for the nitration of aromatic compounds, offering a cleaner and simpler methodology compared to mixed-acid nitration. researchgate.net Zeolite-based solid acid catalysts have also been investigated, as they can enhance regioselectivity and are recyclable. researchgate.net

The use of milder and safer nitrating agents is another important strategy. Urea nitrate, a stable solid, has been successfully used in conjunction with concentrated sulfuric acid for the mononitration of various aromatic compounds at room temperature, avoiding the need for corrosive concentrated nitric acid and offering high yields with simple aqueous workup. rasayanjournal.co.in A novel nitration process for methyl 3-methylbenzoate to produce 5-methyl-2-nitrobenzoic acid, a direct precursor to the title compound, has been developed using a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O). researchgate.net This method is noted for its high selectivity and represents a greener approach to synthesizing this key intermediate. researchgate.net

Catalyst choice is pivotal in greening nitration reactions. Ionic liquids are being explored as recyclable catalysts and reaction media, potentially replacing volatile and hazardous organic solvents. google.commsuniv.ac.in Biocatalysis presents a highly selective and environmentally sound approach; engineered cytochrome P450 enzymes have been developed to catalyze aromatic nitration with high efficiency and selectivity under mild conditions, generating minimal waste. technologypublisher.com Furthermore, Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) and Indium(III) triflate (In(OTf)₃) have been identified as effective catalysts for the nitration of both electron-rich and deactivated aromatic substrates using N-nitropyrazole reagents. nih.gov These methods expand the scope of green nitration to a wider variety of molecules. nih.gov

Alternative energy sources such as microwave irradiation and ultrasound have also been applied to nitration reactions to reduce reaction times and energy consumption. researchgate.netnih.govajrconline.org Microwave-assisted synthesis, in particular, can accelerate reactions and improve yields, aligning with the principles of green chemistry. researchgate.netajrconline.org

Table 1: Overview of Environmentally Benign Nitration Methodologies
MethodologyReagents/CatalystsSubstrate TypeKey AdvantagesReference
Solid-Supported NitrationInorganic nitrates (Bi(NO₃)₃, CAN, etc.) on silica gelAromatic CompoundsEliminates bulk liquid acids, simple, clean, rapid. researchgate.net
Alternative Nitrating AgentUrea nitrate / H₂SO₄Substituted AromaticsAvoids corrosive nitric acid, milder conditions, high yield of mono-nitro products. rasayanjournal.co.in
Green Process for PrecursorHNO₃ / Ac₂OMethyl 3-methylbenzoateHigh regioselectivity, environmentally friendly nitrating process. researchgate.net
BiocatalysisEngineered Cytochrome P450 EnzymesTryptophan AnaloguesHigh regio- and stereo-selectivity, minimal environmental impact. technologypublisher.com
Lewis Acid CatalysisN-Nitropyrazole / Yb(OTf)₃ or In(OTf)₃Electron-rich and deactivated aromaticsVersatile, efficient for a broad range of substrates. nih.gov
Ultrasound-Assisted SynthesisSulfuric acid-functionalized magnetic nanocompositeAromatic CompoundsEco-friendly and recyclable media, efficient at room temperature. nih.gov
Ionic Liquid CatalysisAcetyl nitrate / Ionic liquidPyrazole intermediatesRecyclable catalyst, simple product extraction, energy-conserving. google.com

Industrial Production and Scale-Up Considerations

The industrial production of nitroaromatic compounds like this compound is fraught with challenges, primarily related to the hazardous nature of the nitration reaction. researchgate.netewadirect.com Nitration is a highly exothermic process, and the use of strong, corrosive acids at elevated temperatures in large-scale batch reactors creates a significant risk of thermal runaway and potential explosions. researchgate.netvapourtec.com Furthermore, traditional batch processing can suffer from issues of poor selectivity, leading to the formation of unwanted by-products and increasing the complexity and cost of purification. vapourtec.com

To mitigate these risks and improve efficiency, the chemical industry is increasingly shifting from traditional batch reactors to continuous flow chemistry for nitration processes. researchgate.netewadirect.com Flow reactors offer inherent safety advantages due to their small internal volume and high surface-area-to-volume ratio. ewadirect.com This configuration allows for superior heat dissipation, enabling precise temperature control and minimizing the risk of thermal runaway even at higher reaction temperatures. ewadirect.comvapourtec.com The ability to safely operate at elevated temperatures can significantly accelerate the reaction rate, leading to higher productivity. ewadirect.com

The scale-up of nitration in continuous flow systems is achieved not by increasing the reactor volume, but by extending the operation time or by "numbering-up" – running multiple reactors in parallel. ewadirect.com This approach avoids the safety hazards associated with large volumes of reactive mixtures. researchgate.netvapourtec.com A systematic approach to scale-up involves initial batch experiments to determine reaction kinetics, followed by optimization in laboratory-scale flow reactors (e.g., helical coil tubes), and finally implementation in pilot-scale or production-scale reactors, such as pinched tube reactors, which offer excellent mixing and mass transfer characteristics. ncl.res.in This methodology has been successfully demonstrated for the production of herbicides via di-nitration at a capacity of 50 kg/day . researchgate.netncl.res.in

Continuous flow processing also allows for better control over reaction stoichiometry, which can improve selectivity and reduce the formation of polynitrated byproducts. vapourtec.com The integration of inline quenching, extraction, and separation modules within a continuous flow setup can lead to a fully automated and more efficient production process. ncl.res.in While the initial investment for flow chemistry equipment may be higher than for conventional batch reactors, the benefits of enhanced safety, improved yield and purity, higher throughput, and reduced waste often make it a more economically and environmentally viable option for the industrial synthesis of nitroaromatics. ewadirect.comvapourtec.com

Table 2: Comparison of Batch vs. Continuous Flow Processing for Nitration
ParameterBatch ProcessingContinuous Flow ProcessingReference
Safety High risk of thermal runaway due to large volume and poor heat transfer.Inherently safer due to small reaction volume and superior heat control. researchgate.netewadirect.comvapourtec.com
Heat Transfer Poor; difficult to control exotherms.Excellent; high surface-area-to-volume ratio allows for precise temperature control. ewadirect.com
Selectivity Can be poor, leading to over-nitration and by-products.Improved selectivity due to precise control of stoichiometry and temperature. vapourtec.com
Scale-Up Increases reactor volume, which significantly increases risk.Achieved by extending run time or numbering-up (parallel reactors), maintaining safety profile. ewadirect.comvapourtec.com
Productivity Limited by safety constraints on reaction temperature and concentration.Higher throughput possible due to faster reaction rates at safely elevated temperatures. ewadirect.com
Process Control Difficult to achieve uniform mixing and temperature.Precise control over reaction parameters (temperature, pressure, residence time). vapourtec.com

Chemical Reactivity and Transformative Pathways of Ethyl 2 Methyl 5 Nitrobenzoate

Reactions Involving the Nitro Group (-NO₂)

The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo various reductive transformations.

Reductive Transformations to Amino Groups (-NH₂)

The reduction of the aromatic nitro group to a primary amine is a pivotal reaction in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This transformation can be achieved through several reliable methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high yields. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the conversion of Ethyl 2-methyl-5-nitrobenzoate (B13354976) to Ethyl 5-amino-2-methylbenzoate, catalysts such as palladium on carbon (Pd/C) are highly effective. researchgate.netresearchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under atmospheric or elevated pressure of hydrogen. sciencemadness.org The process proceeds through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine, which are rapidly converted to the final amine product. researchgate.netnih.gov

Table 1: Overview of Catalytic Hydrogenation

Reactant Reagents Product Key Features
Ethyl 2-methyl-5-nitrobenzoateH₂, Palladium on Carbon (Pd/C)Ethyl 5-amino-2-methylbenzoateHigh yield, clean reaction, common industrial method.

Classic chemical reduction methods provide a robust alternative to catalytic hydrogenation. The use of a metal in the presence of a strong acid, such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid, is a common approach for reducing aromatic nitro compounds. sciencemadness.org In this reaction, the metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium. The reaction proceeds through a series of protonation and reduction steps to yield the corresponding ammonium (B1175870) salt, which is then neutralized with a base to liberate the free amine, Ethyl 5-amino-2-methylbenzoate. These methods are particularly useful in laboratory settings.

Table 2: Common Chemical Reduction Methods

Reducing System Description Typical Application
Tin (Sn) / Hydrochloric Acid (HCl)A classic method where tin metal is dissolved in concentrated HCl to generate the reducing species.Laboratory-scale synthesis of aromatic amines.
Iron (Fe) / Acetic Acid (AcOH)A milder and more environmentally benign alternative to Sn/HCl.Effective for the reduction of various nitroarenes. sciencemadness.org

While complete reduction of the nitro group yields an amine, partial reduction can lead to the formation of other nitrogen-containing functional groups. Under specific conditions using reducing agents like zinc dust in a neutral or slightly acidic medium, the nitro group can be reduced to a hydroxylamine. Further reaction pathways can lead to hydrazinyl derivatives, although this is a more complex transformation often involving multiple steps or specific reagents designed for this purpose. The synthesis of 2-hydrazinyl-1,3-thiazole derivatives, for example, often starts from precursors that are condensed with thiosemicarbazide, showcasing a method to introduce the hydrazine (B178648) moiety. nih.gov

Influence on Aromatic Ring Reactivity (Electron-Withdrawing Effects)

The nitro group exerts a powerful influence on the reactivity of the benzene (B151609) ring. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. svedbergopen.commsu.edumsu.edu This deactivation occurs because the nitro group withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic and thus less reactive towards electrophiles. learncbse.inbyjus.com

Furthermore, the nitro group is a meta-director. In the case of this compound, any subsequent electrophilic attack would be directed to the positions meta to the nitro group (positions 4 and 6 on the ring). However, the directing effects of the existing methyl group (ortho, para-directing) and the ethyl ester group (meta-directing) must also be considered, leading to a complex regiochemical outcome that generally favors substitution at the C4 position.

Reactions of the Ester Moiety (-COOCH₂CH₃)

The ethyl ester group is primarily susceptible to nucleophilic acyl substitution reactions, with hydrolysis being the most common transformation.

Ester hydrolysis involves the cleavage of the acyl-oxygen bond and can be catalyzed by either acid or base. quora.com

Acid-Catalyzed Hydrolysis : In the presence of a dilute mineral acid (e.g., H₂SO₄ or HCl) and water, this compound can be hydrolyzed to 2-methyl-5-nitrobenzoic acid and ethanol. quora.com This is a reversible reaction, and the equilibrium can be shifted towards the products by using a large excess of water. learncbse.in

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction carried out with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). study.com The reaction produces the sodium or potassium salt of 2-methyl-5-nitrobenzoic acid and ethanol. Subsequent acidification of the salt is required to isolate the free carboxylic acid. quora.com

Another significant reaction of the ester group is its conversion to a hydrazide. By refluxing this compound with hydrazine hydrate (B1144303) (H₂N-NH₂), typically in a solvent like ethanol, the corresponding 2-methyl-5-nitrobenzohydrazide (B13670599) can be synthesized. researchgate.net This reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester.

Table 3: Reactions of the Ester Moiety

Reaction Type Reagents Products Key Characteristics
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄)2-methyl-5-nitrobenzoic acid + EthanolReversible reaction. learncbse.in
Base-Catalyzed Hydrolysis1. NaOH or KOH, H₂O2. H₃O⁺2-methyl-5-nitrobenzoic acid + EthanolIrreversible reaction (saponification). study.com
HydrazinolysisHydrazine Hydrate (H₂N-NH₂)2-methyl-5-nitrobenzohydrazide + EthanolForms a hydrazide derivative. researchgate.net

Hydrolysis to Carboxylic Acid

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 2-methyl-5-nitrobenzoic acid, and ethanol. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and water, the reaction proceeds via a nucleophilic acyl substitution mechanism. The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule, followed by deprotonation, regenerates the acid catalyst and yields the carboxylic acid product. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, typically using a hydroxide source like sodium hydroxide or potassium hydroxide, the hydrolysis is an irreversible process known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and ethanol. An acidic workup is then required to protonate the carboxylate salt and isolate the final 2-methyl-5-nitrobenzoic acid.

Reaction Condition Reagents Product Key Features
Acidic HydrolysisH₂O, H⁺ (e.g., H₂SO₄, HCl)2-methyl-5-nitrobenzoic acidReversible, equilibrium-driven
Basic Hydrolysis (Saponification)1. NaOH or KOH, H₂O 2. H₃O⁺2-methyl-5-nitrobenzoic acidIrreversible, proceeds via a carboxylate salt intermediate

Transesterification Reactions

Transesterification is a process in which the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base.

In an acid-catalyzed transesterification , the mechanism is analogous to that of acid-catalyzed hydrolysis. The ester is treated with an excess of a different alcohol (e.g., methanol) in the presence of a strong acid catalyst. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by the new alcohol, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original ethanol is eliminated, and a new ester is formed. The use of the new alcohol as the solvent drives the equilibrium towards the desired product.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide nucleophile (e.g., methoxide). The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the original ethoxide group results in the formation of the new ester. This reaction is also an equilibrium process, and the position of the equilibrium is dependent on the relative stabilities of the starting materials and products, as well as the reaction conditions.

Nucleophilic Acyl Substitution Pathways

Hydrolysis and transesterification are specific examples of a broader class of reactions known as nucleophilic acyl substitution. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group. wikipedia.org This proceeds through a characteristic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group (ethoxide). wikipedia.org

A variety of nucleophiles can be employed in these reactions, leading to a range of carboxylic acid derivatives:

Ammonolysis: Reaction with ammonia (B1221849) results in the formation of 2-methyl-5-nitrobenzamide.

Aminolysis: Reaction with primary or secondary amines yields the corresponding N-substituted amides.

Reaction with Grignard Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX), to the ester leads to the formation of ketones, which can then react with a second equivalent of the Grignard reagent to produce tertiary alcohols.

The reactivity of the ester towards nucleophilic attack is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group deactivates the ring but can slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

Reactivity at the Methyl Group (-CH₃)

The methyl group attached to the benzene ring is also a site of chemical reactivity, primarily involving oxidation and functionalization through side-chain modifications.

Oxidation Reactions to Carboxylic Acid Derivatives

The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. The oxidation of the methyl group in this compound would yield a dicarboxylic acid derivative, specifically 4-nitroisophthalic acid ethyl ester. The nitro group is generally stable under these oxidizing conditions.

Oxidizing Agent Product
Potassium Permanganate (KMnO₄)4-nitroisophthalic acid ethyl ester
Chromic Acid (H₂CrO₄)4-nitroisophthalic acid ethyl ester

Functionalization via Side-Chain Modifications

The methyl group can also be functionalized through free radical halogenation. In the presence of a radical initiator, such as benzoyl peroxide, and a halogenating agent like N-bromosuccinimide (NBS), the benzylic hydrogens of the methyl group can be substituted with a halogen atom. prepchem.com For instance, the reaction of this compound with NBS would yield ethyl 2-(bromomethyl)-5-nitrobenzoate. prepchem.com This brominated product is a versatile intermediate that can undergo further nucleophilic substitution reactions at the benzylic position, allowing for the introduction of a variety of functional groups.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov For an SNAr reaction to occur, there must be a good leaving group (such as a halide) positioned ortho or para to a strong electron-withdrawing group. While this compound itself does not have a suitable leaving group, if a halogen were introduced at the C2 or C6 position, for example, it would be activated towards displacement by a nucleophile due to the presence of the para or ortho nitro group, respectively. nih.gov

Theoretical and Computational Chemistry Studies on Ethyl 2 Methyl 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic structure and properties of molecules. Methodologies range from highly accurate but computationally expensive ab initio calculations to more accessible Density Functional Theory (DFT) and semi-empirical methods.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. Studies on analogous compounds like methyl 3-nitrobenzoate and other substituted benzoic acids frequently employ DFT methods, particularly B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), to investigate molecular structures, conformational landscapes, and vibrational properties. researchgate.netmdpi.combanglajol.info

For instance, a study on methyl 3-nitrobenzoate used DFT with the 6-31+G(d,p) basis set to explore its conformational behavior. researchgate.net The calculations identified two stable rotational isomers, It and Ic, which arise from rotation around the C(aromatic)–C(carbonyl) bond. These conformers were found to be the most populated in a vacuum, with the study calculating their relative energies and Gibbs energies to predict their stability and equilibrium populations. researchgate.net Such an approach for Ethyl 2-methyl-5-nitrobenzoate (B13354976) would similarly involve optimizing the geometry to find stable conformers, likely focusing on the rotation of the ethyl ester and nitro groups relative to the benzene (B151609) ring.

Calculated Relative Energies of Methyl 3-nitrobenzoate Conformers

ConformerMethodRelative Total Energy (kJ/mol)Relative Gibbs Energy (kJ/mol)
ItDFT/6-31+G(d,p)0.000.00
IcDFT/6-31+G(d,p)1.61.6

Data sourced from a computational study on Methyl 3-nitrobenzoate, a structural analog. researchgate.net

DFT calculations are also crucial for modeling the reduction mechanisms of aromatic nitro compounds, providing insights into the thermodynamics of electron transfer steps. srce.hr

Semi-empirical quantum chemistry methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them much faster than ab initio or DFT methods. uomustansiriyah.edu.iquni-muenchen.dewikipedia.org These methods are particularly useful for preliminary explorations of large molecules or complex potential energy surfaces.

In the study of methyl 3-nitrobenzoate, semi-empirical methods were used for an initial exploration of the conformational behavior before more rigorous DFT calculations were performed. researchgate.net This hierarchical approach allows for an efficient screening of possible conformations, with the most promising candidates then being subjected to higher levels of theory for more accurate energy and property calculations. While less accurate for electronic properties, semi-empirical methods provide good approximations for molecular geometries and heats of formation. uomustansiriyah.edu.iq

Ab initio methods compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While DFT is generally preferred for molecules of this size, ab initio calculations serve as important benchmarks.

In studies of related molecules like substituted carbazoles, DFT results are often compared with experimental data and fundamental principles to validate the computational model. nih.gov For a molecule like Ethyl 2-methyl-5-nitrobenzoate, ab initio calculations could provide a foundational, albeit computationally intensive, analysis of its electronic structure.

Prediction of Reactivity and Stability

Computational methods are invaluable for predicting the reactivity and thermodynamic stability of molecules. By calculating various electronic parameters, researchers can understand how a molecule will behave in a chemical reaction.

The stability of aromatic systems containing a nitro group can also be assessed using the Harmonic Oscillator Model of Aromaticity (HOMA). This descriptor quantifies the degree of π-electron delocalization. Studies on nitro-substituted carbazoles have shown that the HOMA index decreases for aromatic rings substituted with an electron-withdrawing nitro group, indicating a reduction in aromaticity and a potential increase in reactivity at that site. nih.govresearchgate.net

Predicted Reactivity Descriptors for a Benzoic Acid Analog

DescriptorSymbolCalculated Value (eV)
Ionization PotentialI8.81
Electron AffinityA2.93
Chemical Hardnessη2.94
Electrophilicity Indexω3.58

Data based on a DFT study of 4-Bromo-3-(methoxymethoxy) benzoic acid, illustrating the types of descriptors calculated. banglajol.info

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic nature of a molecule is dictated by the arrangement of its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key players in chemical reactions. wikipedia.orgucsb.edu

The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

For nitroaromatic compounds like nitrobenzene, the LUMO is typically characterized by significant contributions from the π* antibonding orbital of the nitro group. researchgate.net This localization makes the nitro group a strong electron acceptor and the aromatic ring susceptible to nucleophilic attack. In this compound, the LUMO would be expected to have significant density on the nitro group and the carbonyl carbon, identifying these as the primary electrophilic sites. The HOMO would likely be distributed across the π-system of the benzene ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In MEPs, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro and ester groups.

Calculated Frontier Orbital Energies for a Nitroaromatic Analog

ParameterCalculated Value (eV)
E(HOMO)-9.75
E(LUMO)-2.29
Energy Gap (ΔE)7.46

Data derived from a DFT study on 2-methyl imidazolium-4-nitrobenzoate, illustrating typical values for related compounds. researchgate.net

Computational Vibrational Analysis

Computational vibrational analysis is a technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the vibrational modes observed in experimental spectra. mdpi.com

Studies on substituted benzoic acids and esters demonstrate that DFT calculations, often using the B3LYP functional, can accurately reproduce experimental vibrational spectra. researchgate.netmdpi.com The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. nih.gov

The analysis of Potential Energy Distribution (PED) is used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C=O stretching of the ester, or the symmetric and asymmetric stretches of the NO₂ group. mdpi.com For this compound, key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching (methyl and ethyl groups): Found in the 3000-2850 cm⁻¹ range.

Carbonyl (C=O) stretching: A strong absorption expected around 1720 cm⁻¹.

Nitro (NO₂) asymmetric and symmetric stretching: Strong bands typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Key Functional Group in an Analog

Vibrational ModeCompoundCalculated (Scaled)Experimental (FT-IR)
C=O Stretch2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid17101708

Data from a DFT study on a substituted benzoic acid, showing the high accuracy of computational vibrational analysis. mdpi.com

By performing such an analysis, a theoretical spectrum for this compound can be generated, aiding in the interpretation of experimental spectroscopic data and confirming its molecular structure.

In Silico Studies for Structure-Activity Relationship (SAR)

Currently, there is a notable absence of specific in silico studies in publicly accessible scientific literature that focus directly on the structure-activity relationships (SAR) of this compound. While computational methods are extensively used to predict the biological activities and physicochemical properties of molecules, leading to the establishment of SAR models, such detailed investigations for this particular compound have not been reported.

Generally, in silico SAR studies for a compound like this compound would involve computational modeling to correlate its structural features with potential biological activities. These studies often employ techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping. For instance, the presence and position of the nitro group (a strong electron-withdrawing group), the methyl group (electron-donating), and the ethyl ester group would be computationally analyzed to predict their influence on interactions with biological targets. The electronic properties, such as charge distribution and dipole moment, along with steric factors, would be key parameters in such an analysis. However, without specific studies on this compound, any discussion on its SAR remains speculative and would require dedicated computational research.

Investigation of Non-Linear Optical (NLO) Properties

Theoretical studies on NLO properties typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT), to determine the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to intramolecular charge transfer (ICT). In this compound, the nitro group acts as an electron acceptor, while the methyl and ethyl ester groups have weaker electron-donating or -withdrawing characteristics. The benzene ring provides the π-system for potential charge transfer.

A computational investigation would typically calculate parameters such as the dipole moment, polarizability, and first and second hyperpolarizabilities. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter, as a smaller energy gap can be indicative of enhanced NLO properties. Without specific computational data for this compound, a quantitative assessment of its NLO potential is not possible.

Applications and Derivatization in Advanced Organic Synthesis

Role as a Key Intermediate in Organic Synthesis

The utility of Ethyl 2-methyl-5-nitrobenzoate (B13354976) as a key intermediate stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amine, which is a crucial precursor for the synthesis of many heterocyclic systems and can participate in amide bond formation. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional derivatives. The aromatic ring itself is amenable to further substitution reactions.

This compound and its parent acid, 2-methyl-5-nitrobenzoic acid, are recognized as important intermediates for the production of pharmaceuticals and other fine chemicals. For instance, derivatives of this structural motif are starting materials for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis pathway often involves the reduction of the nitro group and subsequent chemical modifications to build the final pharmacologically active molecule. Its role as a foundational scaffold allows chemists to introduce diverse functionalities, leading to the creation of libraries of compounds for screening for various biological activities.

Derivatization for Pharmaceutical Development

The structural framework of Ethyl 2-methyl-5-nitrobenzoate is a valuable starting point for the development of various therapeutic agents. Through multi-step synthetic sequences, the core molecule is elaborated to produce precursors for drugs targeting a range of conditions.

The 2-methyl-5-nitrobenzoate scaffold is a known precursor for certain non-steroidal anti-inflammatory drugs. The synthetic strategy typically involves the chemical reduction of the nitro group to an aniline derivative, which is then further functionalized. This amino group is a key handle for building the structures responsible for anti-inflammatory activity, such as those that inhibit cyclooxygenase (COX) enzymes.

Precursor CompoundTherapeutic TargetRelevant Synthetic Transformation
2-methyl-5-aminobenzoic acid derivativeCyclooxygenase (COX) enzymesReduction of nitro group to amine
Ethyl 2-methyl-5-aminobenzoatePro-inflammatory pathwaysFurther derivatization of the amino and ester groups

This table is generated based on synthetic principles and the role of related compounds.

Derivatives of 2-methyl-5-nitrobenzoic acid have been explored as precursors for compounds with potential anticancer properties. Research has shown that certain bridged biaryl structures, which can be synthesized from such precursors, may act as inhibitors of tumor tubulin. Tubulin is a critical protein for cell division, and its inhibition can halt the proliferation of cancer cells. The synthesis of these complex molecules relies on the strategic modification of the initial nitrobenzoate structure to build the biaryl system.

Derivative ClassMechanism of ActionSynthetic Approach
Bridged Biaryl CompoundsTubulin polymerization inhibitionMulti-step synthesis involving modification of the nitrobenzoate core
Novel Glucose DerivativesPotential CytotoxicitySynthesis from 2-methyl-5-nitrobenzoic acid via Friedel-Crafts acylation and subsequent reactions

This table highlights the potential of derivatives in cancer research based on findings related to the parent acid.

The "2-methyl-5-nitro" moiety is a critical pharmacophore found in a class of potent antimicrobial agents known as nitroimidazoles. Drugs like metronidazole and secnidazole (B1681708) feature a 2-methyl-5-nitroimidazole ring and are widely used against anaerobic bacteria and protozoa. While not a direct precursor, this compound provides a valuable structural template. Synthetic chemists can utilize the foundational benzene (B151609) ring and its substituents as a starting point to construct analogous nitro-heterocyclic systems. The derivatization often involves creating ester derivatives of the active nitroimidazole compound to modulate properties like lipophilicity and tissue penetration.

A variety of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, reacting the hydroxyl group of metronidazole with various reagents leads to derivatives with activity against aerobic bacteria, a spectrum not covered by metronidazole itself.

Antimicrobial Activity of Synthesized Metronidazole Derivatives
Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzene sulfonated metronidazole derivative (M1)Staphylococcus aureus250 µg/ml
Phenylacetamide metronidazole derivative (M3)Streptococcus B187.5 µg/ml

This interactive table presents data on the antimicrobial activity of specific derivatives synthesized from a 2-methyl-5-nitroimidazole core structure. rsc.org

The exploration of nitro-containing compounds for neuroprotective applications is an area of ongoing research. While direct studies on derivatives of this compound for neuroprotection are not prominent, other nitro-containing molecules have shown promise. For instance, certain nitrone-based compounds are investigated for their antioxidant and neuroprotective properties in models of ischemia-reperfusion injury. nih.gov Another example is N(alpha)-vanillyl-N(omega)-nitroarginine, a compound designed to combine antioxidant and nitric oxide synthase inhibitory functions, which has demonstrated neuroprotective effects. nih.gov These examples suggest that the nitroaromatic scaffold of this compound could potentially be modified to create novel derivatives for investigation as neuroprotective agents, although this remains a speculative area requiring further research.

Applications in Agrochemicals (via derivatives)

The synthesis of novel agrochemicals, such as fungicides and herbicides, relies on versatile chemical intermediates to build complex and highly active molecules. While specific examples deriving directly from this compound are not widely documented, its potential as a precursor is significant. The principles of rational drug design are also applied to agrochemicals, where a core scaffold is systematically modified to optimize efficacy against pests and pathogens while minimizing environmental impact.

For example, the development of modern fungicides and herbicides often involves creating molecules that inhibit specific biological pathways in the target organism. The discovery of the pre-emergence herbicide pyroxasulfone involved the design and synthesis of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivatives. nih.gov Similarly, natural product-based fungicides are being developed from precursors like rhein. mdpi.com The structural features of this compound make it a plausible starting material for the synthesis of new classes of pesticides, where the nitroaromatic core could be elaborated into a novel toxophore.

Utilization in Dye and Pigment Synthesis

The primary application of aromatic nitro compounds in colorant chemistry is as precursors to aromatic amines, which are fundamental components in the synthesis of azo dyes and pigments. This compound is a potential intermediate for this purpose, requiring a preliminary chemical reduction of its nitro group to an amino group to become an active diazo component.

The transformation of this compound into its corresponding amine, Ethyl 2-methyl-5-aminobenzoate, is a critical first step. This reduction can be achieved through various established methods, such as catalytic hydrogenation or reaction with reducing agents like tin(II) chloride in acidic medium.

Once the amino derivative is obtained, it can be utilized in the synthesis of azo dyes. This process involves two main stages:

Diazotization: The newly formed primary aromatic amine (Ethyl 2-methyl-5-aminobenzoate) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming a stable azo compound characterized by the -N=N- functional group, which is a chromophore that imparts color.

The final properties of the dye, including its color, solubility, and fastness, are determined by the specific chemical structures of both the diazo component (derived from this compound) and the coupling component. For instance, the isomeric compound Ethyl 2-aminobenzoate is used in the synthesis of C.I. Pigment Red 139 dyestuffintermediates.com. This indicates that aminobenzoate structures are established precursors in the pigment industry.

Table 1: Potential Dye Synthesis Pathway
StepReactantProcessProduct
1This compoundReductionEthyl 2-methyl-5-aminobenzoate
2Ethyl 2-methyl-5-aminobenzoateDiazotizationCorresponding diazonium salt
3Diazonium salt + Coupling ComponentAzo CouplingAzo Dye/Pigment

Applications in Specialty Chemicals and Materials Science

This compound serves as a versatile building block for the synthesis of more complex specialty chemicals and functional organic materials. The reactivity of its nitro, ester, and methyl groups allows for its incorporation into larger molecular frameworks designed for specific applications in materials science.

One area of potential application is in the development of nonlinear optical (NLO) materials. These materials are crucial for technologies like optical communications and data processing. The synthesis of NLO materials often involves creating molecules with a strong electron donor and a strong electron acceptor group connected by a π-conjugated system. The nitro group in this compound is a powerful electron-withdrawing group. This makes it a suitable starting point for constructing such "push-pull" systems. For example, a related tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, has been synthesized and shown to be a promising NLO material with strong second-harmonic generation properties rsc.org. Similarly, other benzoate (B1203000) derivatives like Ethyl p-dimethylamino benzoate have been identified as organic NLO materials researchgate.net. These examples highlight the potential of using the nitrobenzoate scaffold of this compound as a foundational element in the design of advanced optical materials.

The general synthetic strategy involves using the core benzene ring of this compound and adding other functional groups through multi-step synthesis to build a larger, more complex molecule with the desired electronic and physical properties for applications in materials science.

Use as a Standard in Analytical Chemistry

Based on available scientific literature and chemical databases, there is no significant evidence to suggest that this compound is widely used as a certified reference material or an analytical standard for the calibration of instruments or the quantification of other substances. While its purity and properties are characterized using analytical techniques such as NMR and chromatography, its role is typically that of a chemical intermediate or a compound under study, rather than a standard against which other samples are measured.

In some contexts, related isomers such as Methyl-2-bromomethyl-5-nitrobenzoate are monitored as potential genotoxic impurities in the synthesis of active pharmaceutical ingredients, but this is a role as an analyte (the substance being measured) rather than an analytical standard.

Table of Compounds Mentioned

Table 2: List of Chemical Compounds
Compound NameCAS NumberMolecular Formula
This compound124358-24-3C10H11NO4
Ethyl 2-methyl-5-aminobenzoateNot availableC10H13NO2
Ethyl 2-aminobenzoate87-25-2C9H11NO2
Sodium Nitrite7632-00-0NaNO2
Tin(II) chloride7772-99-8SnCl2
ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamateNot availableC24H20N2O5
Ethyl p-dimethylamino benzoate10287-53-3C11H15NO2
Methyl-2-bromomethyl-5-nitrobenzoateNot availableC9H8BrNO4

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-methyl-5-nitrobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 2-methyl-5-nitrobenzoic acid using ethanol and acid catalysts. Key variables include:

  • Catalyst choice : Sulfuric acid or thionyl chloride (SOCl₂) are common, but SOCl₂ in dichloromethane (DCM) at 0–50°C avoids side reactions like sulfonation .
  • Solvent and temperature : Reactions in DCM at 50°C for 1–12 hours show higher selectivity compared to benzene or toluene .
  • Workup : Distillation or water washing removes excess reagents, with yields typically 60–80% under optimized conditions .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 1.3–1.4 ppm for ethyl CH₃, δ 8.0–8.5 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (δ 165–170 ppm for ester carbonyl) are critical. IR spectroscopy confirms nitro (1520–1350 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .
  • Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18) resolves impurities like unreacted benzoic acid .
  • Melting point : Compare with literature values (e.g., CRC Handbook lists methyl nitrobenzoate isomers at 78–96°C; ethyl derivatives are typically lower) .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Solubility : Sparingly soluble in water; highly soluble in ethanol, DCM, and ether. CRC data for methyl analogs suggest similar trends for ethyl esters .
  • Stability : Stable at room temperature in dry conditions. Decomposes under prolonged UV exposure or strong bases (hydrolysis of the ester group) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in the nitration of 2-methylbenzoate precursors?

Density Functional Theory (DFT) calculations reveal that nitration at the 5-position is favored due to:

  • Electron-donating effects : The methyl group at position 2 directs nitration to position 5 via resonance stabilization of the intermediate arenium ion.
  • Steric effects : Position 3 is less accessible due to steric hindrance from the ester group .
  • Validation : Experimental 1H NMR^1 \text{H NMR} data match calculated charge distribution models .

Q. What crystallographic techniques are suitable for analyzing this compound, and how do intermolecular interactions affect packing?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on hydrogen bonding (e.g., C–H···O interactions between nitro and ester groups) and π-stacking of aromatic rings .
  • Graph set analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) stabilize the crystal lattice, as seen in nitrobenzoate derivatives .

Q. How do competing reaction pathways during synthesis impact yield, and how can they be mitigated?

  • Side reactions : Hydrolysis of the ester group under acidic conditions or over-nitration can reduce yields.
  • Mitigation strategies :
    • Use anhydrous solvents and low temperatures (0–20°C) to suppress hydrolysis .
    • Monitor reaction progress with TLC (hexane:ethyl acetate = 3:1) to halt nitration at the mono-nitro stage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-5-nitrobenzoate

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